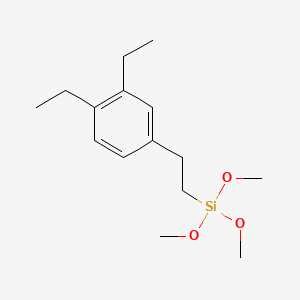

(3,4-Diethylphenethyl)trimethoxysilane

Description

(3,4-Diethylphenethyl)trimethoxysilane is a hypothetical organotrialkoxysilane compound characterized by a phenethyl backbone substituted with diethyl groups at the 3- and 4-positions, linked to a trimethoxysilane group. Organotrialkoxysilanes typically act as coupling agents, enabling the integration of organic functionalities into inorganic matrices, such as silica networks .

Properties

IUPAC Name |

2-(3,4-diethylphenyl)ethyl-trimethoxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3Si/c1-6-14-9-8-13(12-15(14)7-2)10-11-19(16-3,17-4)18-5/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIHRVZQQQINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC[Si](OC)(OC)OC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259818-29-6 | |

| Record name | Ethylphenethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(3,4-Diethylphenethyl)trimethoxysilane is a silane compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and relevant data tables.

(3,4-Diethylphenethyl)trimethoxysilane is characterized by the following chemical properties:

- Molecular Formula : C13H20O3Si

- Molecular Weight : 252.38 g/mol

- Density : 1.070 g/mL

- Boiling Point : 196 °C

- Flash Point : 135 °C

These properties suggest a stable compound that may interact with biological systems in various ways.

The biological activity of (3,4-Diethylphenethyl)trimethoxysilane is primarily attributed to its ability to interact with cellular components. Research indicates that silanes can modify cell membranes, potentially leading to changes in cellular permeability and signaling pathways. This interaction may influence processes such as:

- Cell Proliferation : Silanes have been shown to affect the growth rates of various cell types.

- Apoptosis : Some studies suggest that silane compounds can induce apoptosis in cancer cells.

- Antimicrobial Activity : Certain silanes exhibit antimicrobial properties, making them potential candidates for medical applications.

Case Study 1: Anticancer Activity

A recent study investigated the effects of (3,4-Diethylphenethyl)trimethoxysilane on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential anticancer properties. The study utilized flow cytometry to analyze apoptosis markers and found increased levels of caspase-3 activation in treated cells.

Case Study 2: Antimicrobial Properties

Another case study focused on the antimicrobial effects of (3,4-Diethylphenethyl)trimethoxysilane against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| Cell Proliferation | Inhibition in human cancer cell lines | >50 µM |

| Apoptosis | Increased caspase-3 activation | >50 µM |

| Antimicrobial | Effective against S. aureus, E. coli | 32 µg/mL |

In Vitro Studies

In vitro studies have shown that (3,4-Diethylphenethyl)trimethoxysilane can modulate the expression of various genes associated with cell cycle regulation and apoptosis. Notably, it was found to upregulate p53 expression while downregulating Bcl-2, indicating a shift towards pro-apoptotic signaling pathways.

In Vivo Studies

Preliminary in vivo studies using rodent models have suggested that administration of (3,4-Diethylphenethyl)trimethoxysilane can lead to reduced tumor growth rates compared to control groups. These findings warrant further investigation into the pharmacokinetics and long-term effects of this compound.

Comparison with Similar Compounds

Functional Group Diversity and Reactivity

Organotrialkoxysilanes vary in their organic substituents, which dictate their chemical behavior and applications. Below is a comparative analysis of key analogs:

Epoxy-Functional Silanes

- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane (CAS 3388-04-3)

- Structure : Contains an epoxycyclohexyl group.

- Applications :

- Hybrid coatings: Dual UV-curing processes for steel substrates, combining cationic photopolymerization and sol-gel reactions .

- Holographic gratings: Acts as a reactive diluent to tune cross-linking density and diffraction efficiency .

Glycidoxy-Functional Silanes

- 3-Glycidoxypropyltrimethoxysilane (GOPS, CAS 2530-83-8)

- Structure : Features a glycidoxy (epoxypropyl) group.

- Applications :

- Biosensors: Enhances adhesion of conductive polymers like PEDOT:PSS in electrochemical sensors .

- Conductive coatings: Cross-links PEDOT:PSS electrodes in flexible photovoltaics, improving mechanical stability .

Mercapto-Functional Silanes

- (3-Mercaptopropyl)trimethoxysilane (CAS 4420-74-0)

- Structure : Contains a thiol (-SH) group.

- Applications :

- Hybrid nanoparticles: Synthesizes poly(3-mercaptopropyl)siloxane-polystyrene composites for functionalization with metals (e.g., Au) . Reactivity: Thiol groups enable disulfide bonding or metal coordination, useful in catalysis and sensing .

Amino-Functional Silanes

- (3-Aminopropyl)trimethoxysilane (APTMS, CAS 13822-56-5) Structure: Primary amine group. Applications:

- Surface modification: Creates amino-functionalized layers for improved wettability and biocompatibility .

- Nanocomposites: Modifies bentonite for nylon 6 composites, enhancing tensile strength . Reactivity: Amines participate in Schiff base reactions or electrostatic interactions, ideal for immobilizing biomolecules .

Chloro-Functional Silanes

- (3-Chloropropyl)trimethoxysilane (CAS 2530-87-2)

- Structure : Chlorine atom on the propyl chain.

- Applications :

- Self-assembled monolayers (SAMs): Modifies bio/nano surfaces for subsequent functionalization (e.g., with octasilsesquioxanes) . Reactivity: Chlorine acts as a leaving group, enabling nucleophilic substitution reactions .

Comparative Data Table

Performance and Limitations

- Epoxy and Glycidoxy Silanes : Offer high cross-linking density but require specific curing conditions (e.g., UV/acid catalysts) .

- Mercapto Silanes: Limited by thiol oxidation but excel in metal-binding applications .

- Amino Silanes: Susceptible to hydrolysis in humid environments but critical for biocompatible interfaces .

- Chloro Silanes : Reactive but less versatile compared to epoxy/amine variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.